molecular formula C2H4INO B3334059 Iodoacetamide-15N CAS No. 287476-20-4

Iodoacetamide-15N

Cat. No.: B3334059
CAS No.: 287476-20-4
M. Wt: 185.96 g/mol
InChI Key: PGLTVOMIXTUURA-AZXPZELESA-N
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Description

Iodoacetamide-15N is a stable isotope-labeled compound, where the nitrogen atom is replaced with the nitrogen-15 isotope. It is widely used in scientific research due to its unique properties and applications. The compound has the molecular formula ICH2CO15NH2 and a molecular weight of 185.96 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodoacetamide-15N can be synthesized through the iodination of acetamide-15N. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is carried out under controlled conditions to ensure the selective iodination of the acetamide-15N .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality and isotopic purity of the final product. The production is carried out under strict quality control measures to meet the requirements of various scientific applications .

Chemical Reactions Analysis

Types of Reactions

Iodoacetamide-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the substitution reactions of this compound are thioether derivatives, where the iodine atom is replaced by a thiol group .

Mechanism of Action

Iodoacetamide-15N exerts its effects by reacting with thiol groups in proteins, forming stable thioether bonds. This reaction modifies the cysteine residues in proteins, preventing the formation of disulfide bonds and altering the protein’s structure and function. The molecular targets of this compound include enzymes and other proteins containing reactive thiol groups .

Properties

IUPAC Name

2-iodoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLTVOMIXTUURA-AZXPZELESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[15NH2])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745784
Record name 2-Iodo(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-20-4
Record name 2-Iodo(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-20-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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